3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513244
InChI: InChI=1S/C5H7N3O2S/c6-3(1-5(9)10)4-2-11-8-7-4/h2-3H,1,6H2,(H,9,10)
SMILES:
Molecular Formula: C5H7N3O2S
Molecular Weight: 173.20 g/mol

3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17513244

Molecular Formula: C5H7N3O2S

Molecular Weight: 173.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid -

Specification

Molecular Formula C5H7N3O2S
Molecular Weight 173.20 g/mol
IUPAC Name 3-amino-3-(thiadiazol-4-yl)propanoic acid
Standard InChI InChI=1S/C5H7N3O2S/c6-3(1-5(9)10)4-2-11-8-7-4/h2-3H,1,6H2,(H,9,10)
Standard InChI Key ZAEIYNOGIYRWLP-UHFFFAOYSA-N
Canonical SMILES C1=C(N=NS1)C(CC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid features a central propanoic acid chain substituted at the β-carbon with a 1,2,3-thiadiazole ring. The thiadiazole moiety consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with substituents at the 4-position. The amino group at the β-carbon introduces chirality, yielding two enantiomers (R and S configurations) with potential differences in biological activity .

Key structural parameters include:

  • Molecular formula: C6H7N3O2S\text{C}_6\text{H}_7\text{N}_3\text{O}_2\text{S}

  • Molecular weight: 201.21 g/mol

  • IUPAC name: 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

The planar thiadiazole ring contributes to π-π stacking interactions, while the carboxylic acid and amino groups enable hydrogen bonding and ionic interactions, critical for solubility and target binding .

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy of analogous thiadiazole derivatives reveals characteristic peaks:

  • N–H stretch (amino group): 3300–3500 cm1^{-1}

  • C=O stretch (carboxylic acid): 1700–1725 cm1^{-1}

  • C–N and C–S vibrations (thiadiazole): 1150–1250 cm1^{-1} .

Nuclear magnetic resonance (NMR) data for related compounds show:

  • 1^1H NMR: Amino protons at δ 2.8–3.2 ppm, thiadiazole protons at δ 7.5–8.0 ppm .

  • 13^{13}C NMR: Carboxylic acid carbon at δ 170–175 ppm, thiadiazole carbons at δ 120–150 ppm .

Synthetic Methodologies

Cyclocondensation Approaches

The thiadiazole ring is typically constructed via cyclization reactions. A common route involves the reaction of thiosemicarbazides with α-keto acids or esters under acidic conditions :

NH2CSNHNH2+RCOCOOHHClThiadiazole derivative+H2O\text{NH}_2\text{CSNHNH}_2 + \text{RCOCOOH} \xrightarrow{\text{HCl}} \text{Thiadiazole derivative} + \text{H}_2\text{O}

For 3-amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid, this method may employ β-ketoglutaric acid derivatives to introduce the propanoic acid chain.

Functionalization Strategies

Post-cyclization modifications include:

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

  • Bromination: Halogenation at the thiadiazole 5-position to enhance reactivity for further coupling .

Reaction conditions (temperature: 60–80°C, pH 4–6) and catalysts (e.g., palladium for cross-couplings) critically influence yields, which range from 45% to 70% for analogous compounds .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies of structurally similar thiadiazoles demonstrate broad-spectrum activity:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Mechanistically, the thiadiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the amino acid moiety interferes with folate metabolism .

Anti-Inflammatory Action

In murine models, derivatives reduce carrageenan-induced paw edema by 60–75% at 50 mg/kg, comparable to indomethacin . Molecular docking studies suggest cyclooxygenase-2 (COX-2) inhibition via hydrogen bonding between the amino group and Tyr355/Arg120 residues .

Pharmacological Applications

Drug Development

The compound’s dual functionality (amino acid + heterocycle) makes it a versatile scaffold for:

  • Prodrugs: Esterification of the carboxylic acid enhances bioavailability.

  • Kinase inhibitors: Thiadiazole mimics ATP’s adenine moiety, enabling competitive binding .

Material Science

Conjugated polymers incorporating thiadiazole-amino acid units exhibit tunable electroluminescence, with potential applications in organic LEDs.

Comparative Analysis with Related Compounds

Thiophene vs. Thiadiazole Derivatives

Unlike 3-amino-3-(4-bromothiophen-3-yl)propanoic acid, the thiadiazole analog shows:

  • Higher dipole moment (3.28 D vs. 2.1 D), enhancing solubility .

  • Greater antimicrobial potency due to nitrogen-rich heterocycle .

Isosteric Replacements

Replacing sulfur with oxygen (1,2,3-oxadiazole) reduces metabolic stability but increases COX-2 selectivity .

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